Lipophilicity Advantage: Up to 1.6 Log Units Higher XLogP3 Than Phenyl or Methyl Analogs
The target compound's computed XLogP3 of 3.3 (PubChem) surpasses that of methyl benzoylacetate (XLogP3 2.0) by +1.3 units and that of methyl 3-(4-methylphenyl)-3-oxopropanoate (LogP 1.67) by +1.63 units . This increase in lipophilicity is critical for passive membrane permeability and hydrophobic target engagement in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Methyl benzoylacetate: XLogP3 = 2.0; Methyl 3-(4-methylphenyl)-3-oxopropanoate: LogP = 1.67 |
| Quantified Difference | ΔXLogP3 = +1.3 to +1.63 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) and Chem960 LogP prediction. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion and hydrophobic pocket occupancy, making the tert-butyl analog far more suitable for CNS-penetrant or intracellular target campaigns.
- [1] PubChem Computed Properties: XLogP3 = 3.3 for Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate (CID 2757311). View Source
- [2] PubChem Computed Properties: XLogP3 = 2.0 for Methyl 3-oxo-3-phenylpropionate (CID 11961); Chem960 LogP = 1.67 for Methyl 3-(4-methylphenyl)-3-oxopropanoate (CID 735885). View Source
